molecular formula C13H10F3N3O3 B2928387 N-(Cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide CAS No. 1436289-24-5

N-(Cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide

Cat. No.: B2928387
CAS No.: 1436289-24-5
M. Wt: 313.236
InChI Key: UUZKQYJWEQTXIT-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide is a synthetic benzamide derivative intended for research and development purposes. This compound features a benzamide core structure that is substituted with a nitro group and a trifluoromethyl group, a combination known to be of significant interest in medicinal chemistry and agrochemical research . The molecule also contains a cyclopropyl ring and a cyanomethyl group on the amide nitrogen, structural motifs that can influence the compound's conformation, metabolic stability, and binding affinity to biological targets . Benzamide derivatives with similar structural features, such as nitro and sulfonyl groups, have been investigated in patent literature for their potential application as pesticides, indicating the relevance of this chemical class in developing new active ingredients . The presence of the trifluoromethyl group is a common strategy in modern drug and agrochemical design to modulate properties like lipophilicity, metabolic stability, and bioavailability . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a candidate for high-throughput screening in biological assays. It is also a valuable reference standard for analytical method development. Please note: This product is designated For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O3/c14-13(15,16)8-1-4-10(11(7-8)19(21)22)12(20)18(6-5-17)9-2-3-9/h1,4,7,9H,2-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZKQYJWEQTXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(Cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula: C15H14F3N3O3
  • Molecular Weight: 341.28 g/mol
  • IUPAC Name: this compound
  • CAS Number: 1436079-07-0

Antitumor Activity

Research has indicated that compounds with similar structural features to this compound exhibit significant antitumor properties. For instance, benzamide derivatives have shown efficacy against various cancer cell lines, including breast and head and neck cancers. The mechanism often involves the inhibition of key enzymes or pathways critical for tumor growth.

Case Study:
A study demonstrated that derivatives of benzamide could inhibit dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway, leading to reduced tumor cell proliferation in resistant cancer models .

Insecticidal and Antifungal Activities

Similar nitro-substituted benzamides have been evaluated for their insecticidal and antifungal properties. The trifluoromethyl group is known to enhance biological activity by increasing lipophilicity, which can improve membrane permeability in target organisms.

Research Findings:

  • A series of novel N-phenylbenzamide derivatives bearing trifluoromethyl groups were synthesized and tested for antifungal activity. Compounds showed promising results against various fungal strains, indicating that modifications in the benzamide structure can lead to enhanced bioactivity .
  • Insecticidal assays revealed that certain benzamide derivatives effectively controlled pest populations, suggesting potential applications in agricultural settings .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components:

  • Trifluoromethyl Group: Enhances potency and selectivity towards biological targets.
  • Nitro Group: Often associated with increased reactivity and potential interaction with cellular components.
  • Cyclopropyl Moiety: Contributes to the compound's steric configuration, influencing its binding affinity to target proteins.

Table of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of DHFR; reduced cell proliferation
InsecticidalEffective against pest populations
AntifungalActive against various fungal strains

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 2-nitro and 4-(trifluoromethyl) groups render the aromatic ring highly electron-deficient, facilitating SNAr reactions.

Observed Trends in Analogous Systems

Substituent Reactivity Directing Effects
-NO2 (ortho)Activates para/meta positionsFavors substitution at C5/C6
-CF3 (para)Strong electron-withdrawing meta-directorDirects incoming nucleophiles to C3

Example Reaction :
In , SNAr reactions of nitro-substituted benzamides with piperazine derivatives proceeded at C5/C6 positions under basic conditions. For the target compound, similar reactivity at C5/C6 is anticipated with nucleophiles like amines or thiols.

Radical-Mediated Reactions

The cyanomethyl group and amide functionality enable radical pathways:

Amidyl Radical Generation

  • N-Chloroamides (e.g., N-chloro-4-(trifluoromethyl)benzamide ) generate amidyl radicals under thermal or photolytic conditions ( ).

  • These radicals undergo:

    • Cyclization : Intramolecular attack to form lactams (e.g., phenanthridones).

    • H-atom abstraction : Leading to dehydrogenation or cross-coupling.

Proposed Pathway for Target Compound :

  • Radical initiation : Homolytic cleavage of the N–C bond in the cyanomethyl group.

  • Cyclization : Radical attack at the trifluoromethyl-substituted ring position.

  • Termination : H-atom transfer or recombination.

Reaction Type Product Conditions
Photolytic cyclizationTricyclic lactamsUV light, toluene, 100°C
Thermal decompositionBenzylic radicals + CO releaseReflux in non-polar solvents

Nitrile Group Reactivity

The cyanomethyl moiety participates in:

  • Hydrolysis : Conversion to carboxylic acids or amides under acidic/basic conditions.

  • Cycloaddition : Click chemistry with azides to form tetrazoles.

Example :
In , cyano groups in salicylic acid derivatives were optimized for protein binding, suggesting potential bioorthogonal applications for the target compound.

Stability and Degradation Pathways

  • Nitro group reduction : Catalytic hydrogenation could yield amino derivatives, altering electronic properties.

  • Hydrolytic susceptibility : The amide bond may hydrolyze under strongly acidic/basic conditions, forming carboxylic acids and amines.

Degradation Products

Condition Primary Product
H2, Pd/CN-(Cyanomethyl)-N-cyclopropyl-2-amino-4-CF3-benzamide
HCl (6M), reflux2-Nitro-4-(trifluoromethyl)benzoic acid

Comparison with Similar Compounds

Structural Analogues in Agrochemical Research

a. Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide
This patented herbicide shares the 4-(trifluoromethyl)benzamide backbone but differs in substituents: a chlorine atom at the 2-position, a methylsulfanyl group at the 3-position, and a tetrazol-5-ylamine group. The sodium salt formulation enhances solubility, a critical factor for herbicide efficacy .

b. Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
Flutolanil, a fungicide, features a 2-(trifluoromethyl)benzamide core with a 3-isopropoxyphenyl substituent. Unlike the target compound, it lacks a nitro group and cyclopropylamine, relying instead on the isopropoxy group for bioactivity .

Crystallographic Comparisons

a. 4-Bromo-N-(2-nitrophenyl)benzamide (I) This compound, synthesized from 2-nitroaniline, shares the nitrobenzamide framework. However, it substitutes the trifluoromethyl group with bromine at the 4-position and uses a simpler 2-nitrophenylamine group. Crystallographic studies reveal two molecules per asymmetric unit, suggesting distinct packing interactions compared to the target compound’s bulky cyanomethyl-cyclopropyl group .

b. N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide This benzamide derivative employs amino and chloro substituents instead of nitro and trifluoromethyl groups. The amino group may improve solubility but reduce electrophilic reactivity, highlighting how substituent choice balances physicochemical properties .

Data Table: Key Structural and Functional Differences

Compound Name Substituents Key Functional Groups Application/Activity
N-(Cyanomethyl)-N-cyclopropyl-2-nitro-4-(trifluoromethyl)benzamide 2-nitro, 4-CF₃, N-(cyanomethyl)-N-cyclopropyl Nitro, trifluoromethyl, cyano Potential agrochemical (inferred)
Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-... 2-Cl, 3-SCH₃, 4-CF₃, N-(1-methyltetrazol-5-yl) Chloro, methylsulfanyl, tetrazole Herbicide
Flutolanil 2-CF₃, N-(3-isopropoxyphenyl) Trifluoromethyl, isopropoxy Fungicide
4-Bromo-N-(2-nitrophenyl)benzamide (I) 4-Br, 2-nitro, N-(2-nitrophenyl) Bromo, nitro Crystallographic model
N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide 3-amino, 4-Cl, N-(4-chloro-3-methylphenyl) Amino, chloro Research compound

Research Findings and Implications

  • Trifluoromethyl Role : The 4-CF₃ group, common in herbicides and pharmaceuticals, contributes to lipophilicity and resistance to oxidative degradation, as seen in the patented sodium salt derivative .
  • Cyclopropylamine vs. Tetrazole: The cyanomethyl-cyclopropylamine moiety introduces steric bulk and conformational rigidity, contrasting with the planar tetrazole ring in the sodium salt compound, which may influence binding specificity .

Q & A

Basic Research Question

  • NMR Stability Studies : Monitor degradation in PBS (pH 7.4, 37°C) via ¹⁹F NMR (δ -60 to -65 ppm for CF₃) over 24 hours.
  • HPLC-MS : Track hydrolysis products (e.g., free benzoic acid) using a C18 column (acetonitrile/0.1% formic acid gradient) and ESI+ ionization .

What strategies optimize the compound’s solubility for in vivo studies?

Advanced Research Question

  • Co-solvent Systems : Test DMSO/PEG-400 (1:4 v/v) or cyclodextrin inclusion complexes (phase solubility analysis).
  • Salt Formation : Screen counterions (e.g., HCl, sodium) via pH-solubility profiling (pH 1–7).
  • Prodrug Design : Introduce ester or phosphate groups at the cyanomethyl moiety, reversible under enzymatic cleavage .

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